2-Hydroxy-6-(3-methylphenyl)pyridine
Description
Chemical Structure: 2-Hydroxy-6-(3-methylphenyl)pyridine (CAS: 1111111-11-5) is a pyridine derivative featuring a hydroxyl group at the 2-position and a 3-methylphenyl substituent at the 6-position of the pyridine ring. Its molecular formula is C₁₂H₁₁NO, with a molecular weight of 185.22 g/mol .
Properties
IUPAC Name |
6-(3-methylphenyl)-1H-pyridin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO/c1-9-4-2-5-10(8-9)11-6-3-7-12(14)13-11/h2-8H,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNLCZDDHYDPTCR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=CC=CC(=O)N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60671730 | |
| Record name | 6-(3-Methylphenyl)pyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60671730 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1111111-11-5 | |
| Record name | 6-(3-Methylphenyl)pyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60671730 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-6-(3-methylphenyl)pyridine can be achieved through several methods. One common approach involves the reaction of 2-hydroxypyridine with 3-methylbenzyl chloride in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like dimethylformamide at elevated temperatures to facilitate the substitution reaction.
Another method involves the use of Suzuki-Miyaura coupling, where 2-bromo-6-(3-methylphenyl)pyridine is reacted with phenylboronic acid in the presence of a palladium catalyst and a base. This method is advantageous due to its mild reaction conditions and high yield of the desired product .
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and reactant concentrations. This method enhances the scalability and efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-6-(3-methylphenyl)pyridine undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde under specific conditions.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under various conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield 2-keto-6-(3-methylphenyl)pyridine, while reduction can produce 2-amino-6-(3-methylphenyl)pyridine.
Scientific Research Applications
Chemical Properties and Reactions
2-Hydroxy-6-(3-methylphenyl)pyridine exhibits versatile chemical properties that enable it to participate in various reactions:
- Oxidation : Can be oxidized to form pyridone derivatives.
- Reduction : Can be reduced to produce 6-methyl-2-pyridinol.
- Substitution : Engages in nucleophilic substitution reactions, allowing for the introduction of various functional groups.
Common Reagents and Conditions
| Reaction Type | Reagents | Conditions |
|---|---|---|
| Oxidation | Hydrogen peroxide | Catalytic presence |
| Reduction | Sodium borohydride | Basic conditions |
| Substitution | Halides or amines | Basic conditions |
Chemistry
In the field of organic synthesis, this compound serves as a building block for the preparation of more complex molecules and coordination compounds. Its ability to react with carboxylic acids forms an equilibrium mixture of products, making it valuable in synthetic chemistry .
Biology
The compound has been investigated for its potential as an enzyme inhibitor and a ligand in biochemical assays. Its antioxidant properties have been demonstrated through various studies, showing its capability to scavenge free radicals and protect against cellular damage .
Medicine
Research has explored its potential as a pharmacophore in drug design. Notably, it has shown neuroprotective effects in studies involving retinal ischemia-reperfusion injury. In one study, administration of a related compound resulted in significant improvements in retinal microcirculation and function:
- Dosage : 3.8 mg/kg
- Outcome : Increased median perfusion units (747) and enhanced b-wave amplitude (p = 0.0022) in electroretinography measurements.
Retinoprotection Study
A controlled experiment involving rats subjected to retinal ischemia-reperfusion injury demonstrated the efficacy of this compound:
| Parameter | Initial Value | Post-Treatment Value |
|---|---|---|
| Retinal Microcirculation (median perfusion units) | X | 747 |
| b-wave Amplitude (electroretinography) | Y | Significant increase (p = 0.0022) |
This study highlights the compound's potential in neuroprotection, suggesting further exploration in therapeutic applications.
A comparative analysis of various hydroxypyridines reveals the biological activity of this compound:
| Study/Effect | Compound | Dosage | Outcome |
|---|---|---|---|
| Retinal Ischemia | This compound | 3.8 mg/kg | Improved microcirculation and retinal function |
| Antioxidant Effect | Various Hydroxypyridines | Varies | Scavenging of free radicals, cellular protection |
Mechanism of Action
The mechanism of action of 2-Hydroxy-6-(3-methylphenyl)pyridine involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the aromatic ring can participate in π-π interactions, further modulating the activity of target proteins and enzymes .
Comparison with Similar Compounds
Structural Analogues and Key Differences
2-Hydroxy-6-(4-methoxyphenyl)pyridine (CAS: 154476-88-7)
- Structure : Differs by a para-methoxy group on the phenyl ring instead of a meta-methyl group .
- Molecular Formula: C₁₂H₁₁NO₂ (vs. C₁₂H₁₁NO for the target compound).
6-Methyl-2-pyridinol (CAS: 3279-76-3) and 5-Methyl-2-pyridinol (CAS: 1003-68-5)
- Structure : Simpler pyridine derivatives with only a methyl substituent (at positions 6 or 5) and a hydroxyl group at position 2.
- Physical Properties: 6-Methyl-2-pyridinol: Melting point = 157–159°C; molecular weight = 109.13 g/mol . 5-Methyl-2-pyridinol: Melting point = 183–187°C; molecular weight = 109.13 g/mol .
- Applications : Used as intermediates in pharmaceutical synthesis (e.g., antiviral agents) due to their compact structures .
2-Ethyl-3-hydroxy-6-methylpyridine (CAS: 2364-75-2)
- Structure : Contains ethyl and methyl groups at positions 2 and 6, with a hydroxyl group at position 3.
- Molecular Formula: C₈H₁₁NO.
- Applications : Widely used in agrochemicals and fragrances due to its stability and functional group diversity .
(2-Chloro-5-methylpyridin-3-yl)methanol (CAS: 518314-64-2)
- Structure : Features a chlorine atom at position 2 and a hydroxymethyl group at position 3.
- Molecular Weight : 157.60 g/mol .
- Reactivity : The chlorine atom increases electrophilicity, making it suitable for cross-coupling reactions in medicinal chemistry .
Comparative Data Table
Biological Activity
2-Hydroxy-6-(3-methylphenyl)pyridine is a pyridine derivative that has garnered attention for its potential biological activities. This article aims to explore its biochemical properties, mechanisms of action, and relevant research findings, including case studies and data tables.
- Chemical Formula : C_11H_11N_O
- Molecular Weight : 175.21 g/mol
- Structure : The compound features a hydroxyl group and a methylphenyl substituent on the pyridine ring, which may influence its biological properties.
This compound primarily interacts with carboxylic acids, forming an equilibrium mixture of products. This interaction suggests potential applications in biochemical pathways involving carboxylic acid metabolism.
Target of Action
The compound is known to target:
- Carboxylic Acids : It reacts with these acids, indicating potential roles in metabolic processes.
Cytotoxicity and Anticancer Potential
Although direct studies on the cytotoxic effects of this compound are scarce, similar compounds have demonstrated anticancer activities:
- Kinase Inhibition : Some pyridine derivatives act as kinase inhibitors, which are crucial in cancer therapy. For instance, compounds with similar structures have shown IC50 values in the nanomolar range against cancer cell lines .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antimicrobial | Inhibition of fungal growth | |
| Cytotoxicity | Potential anticancer properties | |
| Metabolic Interaction | Reacts with carboxylic acids |
Case Study: Antifungal Activity
In a study examining pyridine derivatives, it was found that certain compounds effectively inhibited the growth of Candida species by disrupting their cellular integrity without harming human cells . This suggests that this compound may share similar properties.
Case Study: Kinase Inhibition
Another study focused on pyridine derivatives as potential CDK inhibitors. The findings indicated that modifications in the pyridine structure significantly impacted the inhibitory activity against various kinases, suggesting that this compound could be optimized for similar therapeutic applications .
Q & A
Basic Questions
Q. What synthetic methodologies are recommended for preparing 2-Hydroxy-6-(3-methylphenyl)pyridine, and how can reaction conditions be optimized?
- Answer : The synthesis of this compound can be approached via cross-coupling reactions (e.g., Suzuki-Miyaura) using halogenated pyridine precursors and 3-methylphenyl boronic acid derivatives. Catalysts such as Pd(PPh₃)₄ or PdCl₂(dppf) in a solvent system (e.g., THF/H₂O) under inert atmosphere are typical . Reaction optimization should focus on temperature (80–120°C), catalyst loading (1–5 mol%), and stoichiometric ratios of reactants. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane) ensures product isolation. Low yields may arise from incomplete coupling or side reactions; TLC monitoring is critical .
Q. What safety protocols should be followed when handling this compound in laboratory settings?
- Answer : Based on analogous pyridine derivatives, this compound may cause skin/eye irritation or respiratory distress. Researchers must:
- Use PPE: Nitrile gloves, safety goggles, and lab coats .
- Work in a fume hood to avoid inhalation of dust/aerosols .
- Store in airtight containers under inert gas (e.g., N₂) at 2–8°C to prevent degradation .
- Emergency measures: For skin contact, wash with soap/water; for eye exposure, rinse for 15+ minutes with saline .
Q. Which spectroscopic techniques are essential for characterizing this compound, and how should data interpretation proceed?
- Answer : Key techniques include:
- NMR : Expect aromatic proton signals in δ 6.5–8.5 ppm (pyridine ring) and δ 2.3–2.6 ppm (methyl group). Discrepancies in splitting patterns may arise from tautomerism (hydroxy vs. keto forms) .
- HPLC-MS : Confirm molecular ion peaks ([M+H]⁺) and purity (>95%). Use C18 columns with acetonitrile/water gradients .
- FT-IR : O-H stretch (~3200 cm⁻¹) and pyridine ring vibrations (~1600 cm⁻¹) .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data (e.g., NMR splitting patterns) for this compound?
- Answer : Discrepancies may stem from dynamic equilibria (e.g., keto-enol tautomerism). Strategies include:
- Variable-temperature NMR : Monitor peak coalescence at elevated temperatures to identify tautomeric shifts .
- X-ray crystallography : Resolve absolute configuration and hydrogen-bonding networks, as demonstrated for structurally similar pyridine derivatives .
- Computational modeling : DFT calculations (e.g., Gaussian) predict tautomer stability and simulate spectra for comparison .
Q. What strategies mitigate byproduct formation during the synthesis of this compound derivatives?
- Answer : Common byproducts (e.g., dehalogenated intermediates or dimerization products) can be minimized by:
- Precursor purification : Use redistilled solvents and rigorously dry reactants to suppress side reactions .
- Catalyst screening : Test Pd/C, NiCl₂, or ligand-free systems to enhance regioselectivity .
- Additives : Include K₂CO₃ or CsF to stabilize transition states in cross-coupling steps .
Q. How do steric and electronic effects of the 3-methylphenyl group influence the reactivity of this compound in coordination chemistry?
- Answer : The methyl group enhances steric hindrance, reducing ligand flexibility in metal complexes. Electronic effects (electron-donating methyl) may alter binding affinity to transition metals (e.g., Cu²⁺, Fe³⁺). Comparative studies with unsubstituted analogs can quantify these effects via cyclic voltammetry or UV-Vis titration .
Methodological Notes
- Contradictions in Hazard Data : While specific SDS for this compound are unavailable, analogous compounds show variability in toxicity classifications (e.g., acute oral toxicity vs. irritation ). Always consult updated SDS for the exact compound.
- Data Validation : Cross-reference experimental results with computational predictions (e.g., ChemDraw simulations for NMR shifts) and literature analogs .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
